molecular formula C13H20ClNO B1388685 4-(4-Ethoxyphenyl)piperidine hydrochloride CAS No. 170856-82-3

4-(4-Ethoxyphenyl)piperidine hydrochloride

Cat. No.: B1388685
CAS No.: 170856-82-3
M. Wt: 241.76 g/mol
InChI Key: JFBQHODDUCRUMU-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under acidic conditions to form the intermediate 4-(4-ethoxyphenyl)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Ethoxyphenyl)piperidine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxyphenyl)piperidine hydrochloride is unique due to its specific ethoxy substitution on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

4-(4-Ethoxyphenyl)piperidine hydrochloride, with the chemical formula C₁₃H₂₀ClN₁O and a molecular weight of approximately 241.76 g/mol, is a compound of significant interest in pharmacological research. Its structure comprises a piperidine ring substituted with an ethoxyphenyl group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Pharmacological Applications

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology and oncology . The compound has been investigated for its potential in treating various cancers, including:

  • Breast Cancer
  • Prostate Cancer
  • Colon Cancer
  • Lung Cancer
  • Ovarian Cancer

These applications are attributed to its ability to modulate critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt pathways.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various receptors and enzymes, leading to the inhibition of cell migration and promoting cell cycle arrest in cancer cells. Additionally, studies suggest that it may exhibit antibacterial properties by targeting specific bacterial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have identified that modifications to the piperidine core and the ethoxy substituent can significantly influence the biological activity of related compounds. For instance, analogs with different substituents at the 4-position on the phenyl ring have shown varying levels of activity against Mycobacterium tuberculosis and other pathogens .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaMolecular WeightKey Features
4-(4-Methoxyphenyl)piperidineC₁₃H₁₇ClN₁O₂255.74 g/molContains a methoxy group; antihypertensive
1-(4-Ethoxyphenyl)-piperidin-2-oneC₁₃H₁₅N₁O₂219.27 g/molDifferent pharmacological profiles
N-(4-Ethoxyphenyl)acetamideC₁₄H₁₈N₂O₂250.30 g/molAcetamide derivative; analgesic use

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
  • Antimicrobial Properties : A study evaluating a series of piperidine derivatives indicated that certain modifications could enhance antibacterial activity against Gram-positive bacteria. The presence of electron-donating or withdrawing groups on the piperidine ring was found to significantly affect potency .
  • Neuropharmacological Effects : Preliminary investigations suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems, although further research is needed to elucidate these effects fully.

Properties

IUPAC Name

4-(4-ethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBQHODDUCRUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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